molecular formula C15H10BrNOS2 B183860 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone CAS No. 23384-65-8

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone

Cat. No. B183860
CAS RN: 23384-65-8
M. Wt: 364.3 g/mol
InChI Key: WZNIXQCNMVOKMA-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone, also known as BBET, is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicine. BBET is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a crucial regulator of insulin signaling and glucose homeostasis.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone involves the reaction of 2-mercaptobenzothiazole with 4-bromobenzophenone in the presence of a suitable base.

Starting Materials
2-mercaptobenzothiazole, 4-bromobenzophenone, Suitable base (e.g. potassium carbonate)

Reaction
Step 1: Dissolve 2-mercaptobenzothiazole (1.0 equiv) and 4-bromobenzophenone (1.0 equiv) in a suitable solvent (e.g. DMF, DMSO) and add a suitable base (1.2 equiv)., Step 2: Heat the reaction mixture at reflux temperature for several hours (e.g. 4-6 hours)., Step 3: Cool the reaction mixture to room temperature and filter off any precipitated solids., Step 4: Concentrate the filtrate under reduced pressure to obtain the crude product., Step 5: Purify the crude product by column chromatography or recrystallization to obtain the final product, 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone.

Mechanism Of Action

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone inhibits PTP1B by binding to the catalytic site of the enzyme and blocking its activity. This leads to increased phosphorylation of insulin receptor substrate 1 (IRS-1) and activation of downstream signaling pathways such as phosphatidylinositol 3-kinase (PI3K) and Akt. These pathways are crucial for insulin-stimulated glucose uptake and metabolism.

Biochemical And Physiological Effects

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes and obesity. It also reduces hepatic glucose production and improves lipid metabolism. 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone has been shown to have minimal toxicity and side effects in animal studies.

Advantages And Limitations For Lab Experiments

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone is a potent and selective inhibitor of PTP1B, which makes it an ideal tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone has limited solubility in aqueous solutions, which can make it challenging to use in certain assays. 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone also has a relatively short half-life in vivo, which may limit its therapeutic potential.

Future Directions

Future research on 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone could focus on improving its pharmacokinetic properties and developing more potent and selective PTP1B inhibitors. 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone could also be tested in clinical trials to evaluate its efficacy and safety in humans. Additionally, 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone could be used in combination with other drugs to treat type 2 diabetes and obesity. Finally, 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone could be studied for its potential application in other diseases such as cancer, where PTP1B is overexpressed and contributes to tumor growth and metastasis.
Conclusion
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone is a promising compound with potential application in the treatment of type 2 diabetes and obesity. Its inhibition of PTP1B leads to improved insulin sensitivity and glucose homeostasis in animal models. Future research could focus on improving its pharmacokinetic properties and evaluating its efficacy and safety in humans. 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone could also be studied for its potential application in other diseases such as cancer.

Scientific Research Applications

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone has been extensively studied for its potential application in the treatment of type 2 diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and its inhibition by 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone leads to increased insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone has also been shown to improve lipid metabolism and reduce body weight in animal models of obesity.

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNOS2/c16-11-7-5-10(6-8-11)13(18)9-19-15-17-12-3-1-2-4-14(12)20-15/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNIXQCNMVOKMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359734
Record name 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone

CAS RN

23384-65-8
Record name 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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